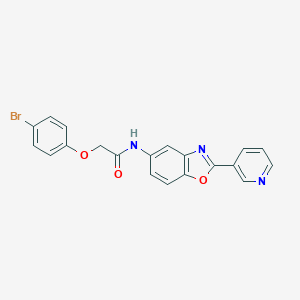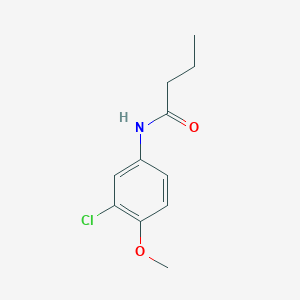
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol, also known as DDAO, is a chemical compound that has gained attention in the scientific community due to its unique properties. DDAO is a fluorescent dye that is commonly used in biological research to label proteins, lipids, and nucleic acids.
作用機序
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is a fluorescent dye that absorbs light in the ultraviolet and blue range and emits light in the green range. The mechanism of action of 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol involves the formation of an excited state when it absorbs light. The excited state then emits light at a longer wavelength, which can be detected by fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is generally considered to be non-toxic and does not have any significant biochemical or physiological effects on cells or organisms. However, it is important to note that the concentration and duration of exposure to 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol can affect the viability and function of cells.
実験室実験の利点と制限
One of the major advantages of 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is its high fluorescence intensity, which allows for sensitive detection of labeled molecules. 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is also compatible with a wide range of biological samples and imaging techniques. However, 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has some limitations, including its sensitivity to pH and the potential for photobleaching, which can limit its usefulness for long-term imaging experiments.
将来の方向性
There are several future directions for research involving 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol. One area of interest is the development of new methods for synthesizing 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol that are more efficient and cost-effective. Another area of interest is the development of new applications for 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in biological research, such as the labeling of specific cell types or the investigation of protein-protein interactions. Additionally, there is a need for further research to optimize the conditions for using 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in long-term imaging experiments and to minimize the potential for photobleaching.
Conclusion:
In conclusion, 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is a fluorescent dye that has become an important tool in biological research due to its unique properties. It is widely used to label proteins, lipids, and nucleic acids in a variety of imaging techniques. While 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has some limitations, its high fluorescence intensity and compatibility with a wide range of biological samples make it a valuable tool for studying cellular processes. Further research is needed to optimize the conditions for using 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in long-term imaging experiments and to develop new applications for this versatile dye.
合成法
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol can be synthesized by several methods, including the reaction of 4-chloro-1,1-diphenylbut-2-yn-1-ol with dipropylamine in the presence of a base. The reaction produces 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol as a yellow solid with a high yield of up to 90%. Other methods of synthesis include the reaction of 4-bromo-1,1-diphenylbut-2-yn-1-ol with dipropylamine and the reaction of 4-iodo-1,1-diphenylbut-2-yn-1-ol with dipropylamine.
科学的研究の応用
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is widely used in biological research as a fluorescent dye to label proteins, lipids, and nucleic acids. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize cellular processes. 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has also been used to study the localization and dynamics of proteins in living cells and to investigate the interactions between proteins and lipids.
特性
分子式 |
C22H27NO |
|---|---|
分子量 |
321.5 g/mol |
IUPAC名 |
4-(dipropylamino)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C22H27NO/c1-3-17-23(18-4-2)19-11-16-22(24,20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-10,12-15,24H,3-4,17-19H2,1-2H3 |
InChIキー |
WHISERJJBCPWIR-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
正規SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B245068.png)

![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)



![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)